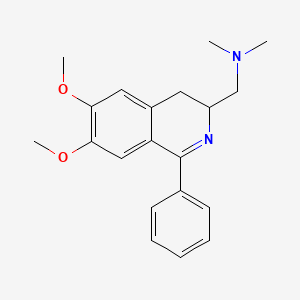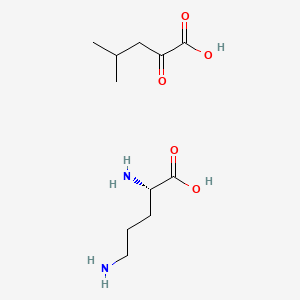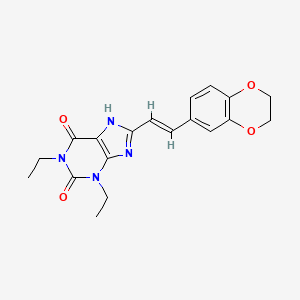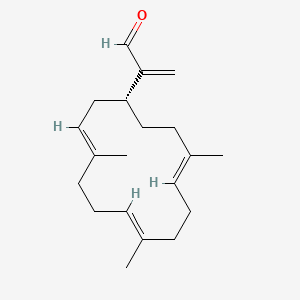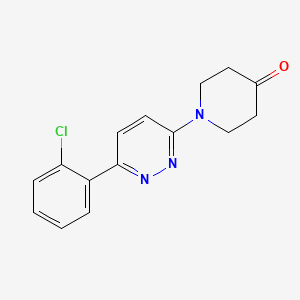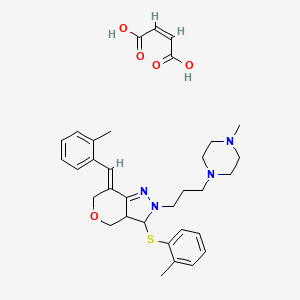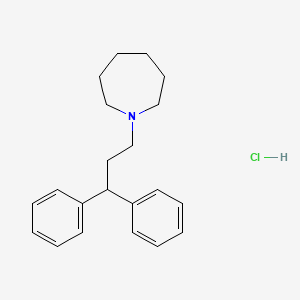
N-(4-Isobutyl-1-naphthyl)anthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Isobutyl-1-naphthyl)anthranilic acid: is a synthetic organic compound belonging to the class of anthranilic acids These compounds are characterized by the presence of an anthranilic acid moiety, which consists of a benzene ring substituted with an amino group and a carboxylic acid group The specific structure of this compound includes an isobutyl group attached to the naphthalene ring, which is further connected to the anthranilic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isobutyl-1-naphthyl)anthranilic acid typically involves the reaction of 1-bromo-4-isobutylnaphthalene with anthranilic acid. The reaction is carried out in the presence of potassium carbonate and cuprous bromide as catalysts. The mixture is heated under agitation in nitrobenzene at temperatures ranging from 198°C to 200°C while introducing nitrogen gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Isobutyl-1-naphthyl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or naphthalene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Chemistry: N-(4-Isobutyl-1-naphthyl)anthranilic acid is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s anti-inflammatory and analgesic properties have been explored in medicinal chemistry. It is being investigated for its potential use in treating inflammatory diseases and pain management .
Industry: this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the development of photoluminescent materials and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of N-(4-Isobutyl-1-naphthyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. This inhibition can lead to reduced inflammation and pain, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Mefenamic Acid: Another anthranilic acid derivative with anti-inflammatory properties.
Flufenamic Acid: Known for its analgesic and anti-inflammatory effects.
Tolfenamic Acid: Used in the treatment of migraines and other pain-related conditions.
Uniqueness: N-(4-Isobutyl-1-naphthyl)anthranilic acid stands out due to its unique isobutyl-naphthyl structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
51670-19-0 |
|---|---|
Formule moléculaire |
C21H21NO2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[(4-tert-butylnaphthalen-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C21H21NO2/c1-21(2,3)17-12-13-19(15-9-5-4-8-14(15)17)22-18-11-7-6-10-16(18)20(23)24/h4-13,22H,1-3H3,(H,23,24) |
Clé InChI |
FYVYCAUKLDQDTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


